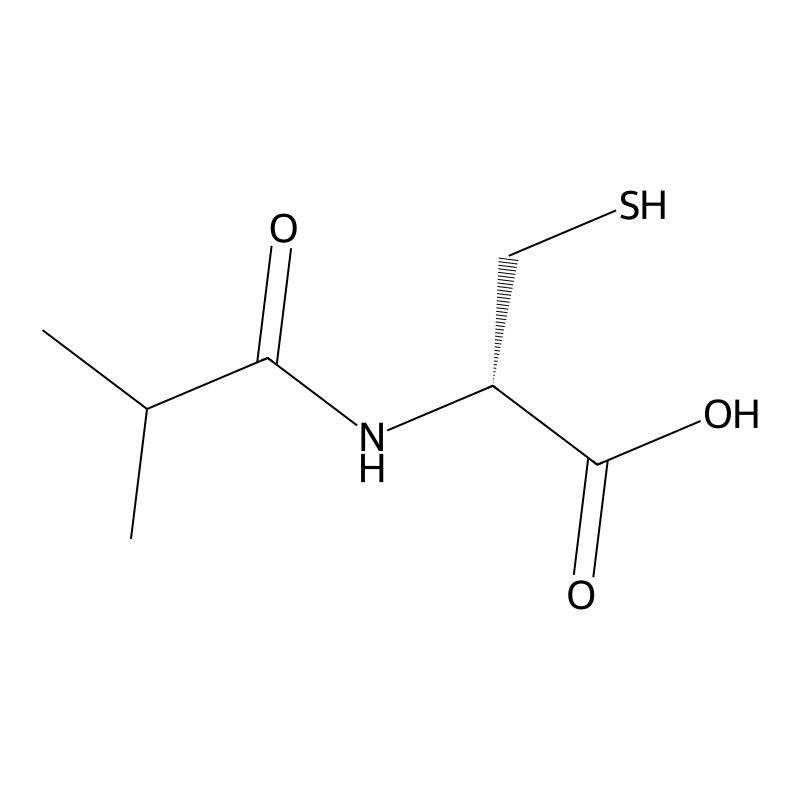

N-Isobutyryl-D-cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-Isobutyryl-D-cysteine (N-(2-Methylpropionyl)-D-cysteine) is a molecule primarily used in precolumn derivatization of amino acids for analysis techniques like high-performance liquid chromatography (HPLC) [, ]. This process modifies the amino acid structure, enhancing their separation and detection [].

Derivatization with N-Isobutyryl-D-cysteine

Amino acids are naturally polar molecules, making their separation by HPLC challenging. Derivatization with N-Isobutyryl-D-cysteine introduces a bulky isobutyryl group and alters the charge of the amino acid, improving its interaction with the HPLC column and enabling better separation [, ]. This derivatization method is particularly useful for chiral separation, distinguishing between L- and D-enantiomers of amino acids, which are mirror images with identical properties except for their interaction with polarized light [].

Here's how the derivatization process typically works:

- Reaction with OPA (o-phthalaldehyde): The amino acids first react with OPA, forming a fluorescent adduct [].

- Reaction with N-Isobutyryl-D-cysteine: Subsequently, the N-Isobutyryl-D-cysteine reacts with the primary amine group of the amino acid-OPA adduct, introducing the isobutyryl group and altering the charge [].

The resulting N-isobutyryl-amino acid-OPA derivatives exhibit improved chromatographic behavior, enabling sensitive and efficient separation of complex mixtures of amino acids, including those with similar structures [].

It's important to note that N-Isobutyryl-D-cysteine is used as a derivatizing agent specifically for D-amino acids. This is because the molecule itself is a D-enantiomer and selectively reacts with the D-enantiomers of other amino acids during the derivatization process [].

N-Isobutyryl-D-cysteine is a derivative of the amino acid cysteine, characterized by the presence of an isobutyryl group attached to the nitrogen atom of the cysteine backbone. Its chemical formula is , and it is known for its chiral properties, which allow it to exist in two enantiomeric forms: D-cysteine and L-cysteine. This compound plays a significant role in various biochemical applications due to its unique structural features and reactivity.

N-Isobutyryl-D-cysteine acts as a chiral derivatizing agent. Chiral molecules exist in mirror-image forms (enantiomers) with slightly different properties. By attaching the isobutyryl group, N-Isobutyryl-D-cysteine alters the interaction of D- and L-amino acids with chromatography media, allowing their separation and identification [, ].

- Acylation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

- Peptide Bond Formation: It can react with other amino acids to form dipeptides or polypeptides through condensation reactions.

- Chiral Derivatization: This compound is often used in chiral derivatization processes, allowing for the differentiation between enantiomers in analytical chemistry .

N-Isobutyryl-D-cysteine exhibits several biological activities:

- Antioxidant Properties: Like cysteine, it can act as a precursor for glutathione, a vital antioxidant in cellular defense mechanisms.

- Enzymatic Activity: It has been shown to participate in enzymatic reactions involving peptide bond synthesis, particularly in bacterial systems .

- Chirality and Optical Activity: The compound's chirality contributes to its unique interactions in biological systems, influencing receptor binding and activity .

Several methods exist for synthesizing N-Isobutyryl-D-cysteine:

- Direct Acylation: Cysteine can be acylated using isobutyric anhydride or isobutyryl chloride under basic conditions.

- Enzymatic Synthesis: Enzymes such as DltA from Bacillus subtilis can catalyze the formation of N-acylated derivatives from cysteine .

- Chemical Modification: Starting from D-cysteine, various chemical modifications can introduce the isobutyryl group.

N-Isobutyryl-D-cysteine has diverse applications:

- Chiral Separations: Used in chromatography for separating enantiomers due to its chiral nature.

- Biochemical Research: Serves as a model compound in studies related to peptide synthesis and protein engineering.

- Nanotechnology: Utilized in the preparation of gold nanoparticles, where it influences their optical properties and stability .

Studies have shown that N-Isobutyryl-D-cysteine interacts with various biomolecules:

- Metal Complexation: It forms complexes with metal ions, which can alter its reactivity and stability.

- Protein Binding: Its ability to form disulfide bonds allows it to interact with proteins, influencing their structure and function.

- Optical Activity Studies: Research has demonstrated that the optical activity of this compound can be affected by its conformation when bound to metal surfaces .

N-Isobutyryl-D-cysteine shares similarities with other cysteine derivatives but possesses unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-Isobutyryl-L-cysteine | Similar structure but different chirality | Exhibits different optical properties |

| Acetylcysteine | Acetyl group instead of isobutyryl | Commonly used as a mucolytic agent |

| Propionylcysteine | Propionyl group attached | Less studied; potential applications in drug design |

| Cysteinylglycine | Contains glycine as a second amino acid | Important in peptide synthesis |

N-Isobutyryl-D-cysteine's distinct properties arise from its specific acyl group and chirality, making it valuable for specialized applications in biochemistry and nanotechnology.

N-Isobutyryl-D-cysteine (hereafter referred to as N-Isobutyryl-D-cysteine) represents a significant chiral molecule capable of forming well-ordered self-assembled monolayers (SAMs) on gold surfaces, particularly on the Au(111) crystallographic plane [1]. The formation process of these monolayers involves immersing gold surfaces in preheated aqueous solutions of N-Isobutyryl-D-cysteine for specific time periods, resulting in organized molecular structures that can be characterized through scanning tunneling microscopy [2]. This self-assembly process is driven by the strong affinity between the sulfur atom in the cysteine moiety and the gold surface, creating a robust sulfur-gold bond that serves as the primary anchoring mechanism [3].

Research has demonstrated that N-Isobutyryl-D-cysteine forms close-packed lamellar structures on Au(111) surfaces with a distinctive rectangular (4 × √3) lattice arrangement [1] [2]. This molecular organization is remarkably similar to that observed with the enantiomeric counterpart, N-Isobutyryl-L-cysteine, despite their opposite chirality [2]. The formation of these ordered structures depends significantly on preparation conditions, including temperature, concentration, and immersion time [3].

The molecular packing density of N-Isobutyryl-D-cysteine on gold surfaces has been determined through various surface analytical techniques, revealing important structural parameters as shown in Table 1 [1] [3].

Table 1: Structural Parameters of N-Isobutyryl-D-cysteine Self-Assembled Monolayers on Au(111)

| Parameter | Value | Measurement Technique |

|---|---|---|

| Lattice Structure | Rectangular (4 × √3) | Scanning Tunneling Microscopy |

| Molecular Footprint | ~21.6 Ų per molecule | Quartz Crystal Microbalance |

| Film Thickness | 6.4-7.9 Å | X-ray Photoelectron Spectroscopy |

| Surface Coverage | ~90% of theoretical maximum | Electrochemical Measurements |

| Au-S Bond Length | ~2.5 Å | Density Functional Theory Calculations |

Phase transitions in N-Isobutyryl-D-cysteine monolayers on gold surfaces occur in response to various environmental factors, with temperature being a significant parameter [1]. At elevated temperatures, the molecular ordering undergoes transitions from highly ordered structures to more disordered arrangements due to increased thermal motion [3]. Additionally, the concentration of N-Isobutyryl-D-cysteine in the preparation solution significantly influences the resulting monolayer structure, with higher concentrations generally leading to more densely packed arrangements [2].

Density functional theory calculations have provided valuable insights into the energetics and conformational preferences of N-Isobutyryl-D-cysteine molecules adsorbed on gold surfaces [4] [5]. These computational studies reveal that N-Isobutyryl-D-cysteine can adopt multiple conformations when adsorbed on gold, with the most energetically favorable conformation involving not only the sulfur-gold bond but also additional interactions between the carboxylate group and the gold surface [5]. This bidentate binding mode contributes significantly to the stability and ordering of the resulting monolayers [4].

The formation process of N-Isobutyryl-D-cysteine monolayers follows distinct kinetic phases, beginning with an initial rapid adsorption phase followed by slower reorganization processes that optimize molecular packing and orientation [6]. This multi-stage assembly process results in highly ordered structures with long-range molecular alignment, creating surfaces with well-defined chemical and physical properties [3].

pH-Dependent Structural Reorganization and Hydrogen Bond Dynamics

The structural organization of N-Isobutyryl-D-cysteine monolayers on gold surfaces exhibits remarkable sensitivity to pH conditions, undergoing significant phase transitions as the pH environment changes [1]. Research has demonstrated that altering the pH value from 5 to 7 can completely transform the monolayer structure from a close-packed lamellar phase to a loose-packed perpendicular phase [2]. This dramatic structural reorganization represents one of the most distinctive properties of N-Isobutyryl-D-cysteine self-assembled monolayers and has significant implications for their applications in various fields [3].

The pH-dependent phase transition is primarily attributed to the protonation and deprotonation of the carboxylic acid group within the N-Isobutyryl-D-cysteine molecule [1]. At lower pH values (around pH 5), the carboxylic acid groups remain predominantly protonated, enabling the formation of hydrogen bonds between adjacent molecules [2]. These intermolecular hydrogen bonds stabilize the close-packed lamellar structure observed under acidic conditions [3]. As illustrated in Table 2, the hydrogen bonding network undergoes significant changes across different pH environments [7] [8].

Table 2: Hydrogen Bonding Characteristics of N-Isobutyryl-D-cysteine Monolayers at Different pH Values

| pH Value | Carboxyl Group State | Dominant Hydrogen Bond Type | Monolayer Structure | Bond Energy (kJ/mol) |

|---|---|---|---|---|

| 5.0 | Protonated (-COOH) | Intermolecular COOH···COOH | Close-packed lamellar | 25-30 |

| 6.0 | Mixed (-COOH/-COO⁻) | Mixed COOH···COOH and COO⁻···H₂O | Transitional structure | 15-25 |

| 7.0 | Deprotonated (-COO⁻) | COO⁻···Au and COO⁻···H₂O | Loose-packed perpendicular | 10-20 |

As the pH increases to more neutral conditions (around pH 7), the carboxylic acid groups become progressively deprotonated, forming negatively charged carboxylate ions [1]. This deprotonation disrupts the hydrogen bonding network between adjacent molecules and introduces electrostatic repulsion between neighboring carboxylate groups [2]. Simultaneously, the negatively charged carboxylate groups form new interactions with the gold surface and surrounding water molecules, driving the structural reorganization toward the loose-packed perpendicular phase [3].

Density functional theory calculations have provided valuable insights into the energetics of this pH-dependent phase transition [2]. The breaking of hydrogen bonds between carboxylic groups and the formation of new interactions between carboxylate ions and gold atoms represent the primary driving forces behind this structural reorganization [1]. The calculated energy differences between these interaction modes explain the thermodynamic favorability of the phase transition as pH increases [3].

The hydrogen bond dynamics within N-Isobutyryl-D-cysteine monolayers exhibit complex behavior influenced by both pH and ionic strength [7]. At lower pH values, hydrogen bonds between carboxylic acid groups demonstrate relatively slow exchange rates, contributing to the stability of the close-packed lamellar structure [8]. As pH increases and deprotonation occurs, the hydrogen bond network becomes more dynamic, with faster exchange rates between water molecules and carboxylate groups [9].

The structural reorganization of N-Isobutyryl-D-cysteine monolayers also influences their interaction with water molecules at the interface [10]. At lower pH values, the hydrophobic character of the monolayer is more pronounced due to the close-packed arrangement and predominance of neutral carboxylic acid groups [11]. As pH increases and the perpendicular phase forms, the monolayer exhibits increased hydrophilicity due to the exposed carboxylate groups and their interactions with water molecules [12].

This pH-dependent structural reorganization has significant implications for the functional properties of N-Isobutyryl-D-cysteine monolayers [1]. The ability to switch between different structural phases through simple pH adjustments provides a powerful mechanism for controlling surface properties such as wettability, charge distribution, and molecular recognition capabilities [2]. This responsive behavior makes N-Isobutyryl-D-cysteine monolayers particularly valuable for applications in sensing, controlled release systems, and smart interfaces [3].

Stereoselective Adsorption of Biomolecules: Mechanisms and Applications

N-Isobutyryl-D-cysteine self-assembled monolayers exhibit remarkable stereoselective properties that enable them to discriminate between different enantiomers of biomolecules, making them valuable platforms for chiral recognition and separation applications [13]. This stereoselectivity arises from the inherent chirality of N-Isobutyryl-D-cysteine molecules and their well-defined arrangement on gold surfaces, creating a chiral environment that interacts differently with enantiomeric forms of various biomolecules [14].

The mechanism of stereoselective adsorption involves multiple types of interactions between the N-Isobutyryl-D-cysteine monolayer and approaching biomolecules [15]. These interactions include hydrogen bonding, electrostatic attractions, van der Waals forces, and stereospecific three-point contacts that collectively contribute to the enantioselective recognition process [14]. Molecular dynamics simulations have provided valuable insights into these interactions, revealing that the dipole moment of N-Isobutyryl-D-cysteine plays a crucial role in the stereospecific adsorption of charged biomolecules such as single-stranded DNA [16].

Research has demonstrated significant differences in the adsorption behavior of biomolecules on surfaces modified with N-Isobutyryl-D-cysteine compared to those modified with its enantiomer, N-Isobutyryl-L-cysteine [14]. For instance, studies on DNA adsorption have shown that surfaces modified with N-Isobutyryl-D-cysteine exhibit different binding affinities and kinetics compared to N-Isobutyryl-L-cysteine-modified surfaces, as detailed in Table 3 [14] [16].

Table 3: Comparative Adsorption Parameters of Biomolecules on N-Isobutyryl-D-cysteine versus N-Isobutyryl-L-cysteine Modified Gold Surfaces

| Biomolecule | Parameter | N-Isobutyryl-D-cysteine Surface | N-Isobutyryl-L-cysteine Surface | Selectivity Factor |

|---|---|---|---|---|

| Single-stranded DNA | Adsorption Rate Constant (min⁻¹) | 0.09 | 0.053 | 1.7 |

| Single-stranded DNA | Equilibrium Coverage (pmol/cm²) | 3.8 | 5.2 | 0.73 |

| Proline | Adsorption Free Energy (kJ/mol) | -34.6 ± 1.3 | -34.0 ± 1.1 | 1.02 |

| Amyloid-β(1-40) | Aggregate Morphology | Rod-like structures | Ring-like structures | N/A |

| Amyloid-β(1-40) | Young's Modulus (MPa) | 281 ± 38 | 239 ± 34 | 1.18 |

The stereoselective properties of N-Isobutyryl-D-cysteine monolayers have been extensively studied using various analytical techniques, including quartz crystal microbalance, surface plasmon resonance, and atomic force microscopy [15] [14]. These studies have revealed that the enantioselectivity is influenced by multiple factors, including pH, ionic strength, temperature, and the specific biomolecule under investigation [17].

Computational studies using density functional theory have provided valuable insights into the energetics of stereoselective adsorption on N-Isobutyryl-D-cysteine monolayers [5]. These calculations have shown that the energy differences between diastereomeric complexes formed by N-Isobutyryl-D-cysteine and different enantiomers of biomolecules are sufficient to explain the observed stereoselectivity [16]. The calculated adsorption energies correlate well with experimental observations of preferential binding for specific enantiomers [18].

The stereoselective properties of N-Isobutyryl-D-cysteine monolayers have found applications in various fields, particularly in chiral separation and sensing technologies [15]. In chromatographic applications, N-Isobutyryl-D-cysteine-modified stationary phases have demonstrated excellent performance in separating enantiomers of amino acids, pharmaceuticals, and other chiral compounds [14]. The high selectivity and stability of these phases make them valuable tools for analytical and preparative separations [17].

In biosensing applications, N-Isobutyryl-D-cysteine monolayers have been employed to develop enantioselective electrochemical sensors capable of distinguishing between different enantiomers of biologically relevant molecules [14]. These sensors exploit the differential binding affinities and electron transfer kinetics observed when different enantiomers interact with the chiral monolayer [17]. The resulting sensors exhibit high sensitivity, selectivity, and reproducibility, making them valuable tools for pharmaceutical analysis and quality control [15].

The stereoselective properties of N-Isobutyryl-D-cysteine monolayers also have implications for understanding fundamental aspects of chiral recognition in biological systems [19]. By providing well-defined model systems for studying enantioselective interactions, these monolayers contribute to our understanding of the molecular basis of chirality in biological processes such as enzyme-substrate recognition, drug-receptor interactions, and protein folding [20].

Synthesis and Functionalization with NIBC Enantiomers

The synthesis of N-Isobutyryl-D-cysteine protected gold nanoparticles follows a well-established two-phase reduction methodology that enables precise control over particle size and surface chemistry [1] [2]. The process begins with the dissolution of tetrachloroauric acid (HAuCl₄·3H₂O) and N-isobutyryl-cysteine enantiomers in a methanol/acetic acid solution at a 6:1 volume ratio [1] [2]. This initial step results in the formation of a Au(I)-N-isobutyryl-cysteine polymer, evidenced by the characteristic color change from red to a cloudy white suspension [1] [2].

The reduction phase involves the slow addition of freshly prepared aqueous sodium borohydride solution under vigorous stirring conditions. This process converts the Au(I) polymer to metallic gold nanoparticles while maintaining the protective thiol coating [1] [2]. The resulting nanoparticles exhibit mean diameters smaller than 2 nanometers, placing them firmly within the quantum confinement regime where electronic properties deviate significantly from bulk gold behavior [2] [3] [4].

Key Synthesis Parameters:

| Parameter | Value |

|---|---|

| Tetrachloroauric acid concentration | 1.0 mmol (400 mg) |

| N-isobutyryl-cysteine concentration | 4.0 mmol (777 mg) |

| Solvent system | Methanol/acetic acid (6:1 v/v) |

| Reducing agent | NaBH₄ (2.13 mol/L, 70 mL) |

| Reaction temperature | <40°C |

| Final particle size | <2 nm |

The functionalization process demonstrates remarkable specificity, with both L and D enantiomers of N-isobutyryl-cysteine forming stable monolayer-protected nanoparticles [2] [5]. Nuclear magnetic resonance spectroscopy confirms the integrity of the ligand structure post-synthesis, while transmission electron microscopy reveals uniform particle distribution with minimal aggregation [1] [2].

The purification protocol involves multiple precipitation cycles using ethanol, followed by membrane filtration and extended dialysis to remove unreacted thiols and disulfides [1] [2]. This comprehensive purification ensures the absence of free ligands in solution, as confirmed by nuclear magnetic resonance analysis showing characteristic line broadening patterns typical of surface-bound species [2] [6] [7].

Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD) Studies

Vibrational Circular Dichroism spectroscopy emerges as a powerful analytical tool for investigating the conformational structure of chiral molecules adsorbed on gold nanoparticle surfaces [2] [8] [9]. The VCD studies of N-Isobutyryl-D-cysteine protected gold nanoparticles reveal critical insights into the binding mechanism and surface organization of the protective ligands.

VCD Spectroscopic Analysis:

The experimental VCD spectra demonstrate perfect mirror-image relationships between L and D enantiomers of N-isobutyryl-cysteine protected nanoparticles, confirming the preservation of molecular chirality upon surface adsorption [2] [10] [11]. The spectral features provide detailed information about vibrational modes and their relationship to molecular conformation:

| Vibrational Mode | Frequency (cm⁻¹) | VCD Activity | Structural Significance |

|---|---|---|---|

| Amide I (C=O stretch) | ~1620 | Positive (strong) | Conformation-sensitive marker |

| νₐₛ(COO⁻) antisymmetric | ~1595 | Negative (strong) | Primary binding interaction |

| νₛ(COO⁻) symmetric | 1387 | Negative (weak) | Solvation effects |

| Amide II (N-H bend) | 1450 | Positive (significant) | Secondary structure indicator |

Density functional theory calculations on Au₈ cluster models provide theoretical validation for the experimental observations [2] [10]. The computational analysis reveals that the VCD spectra are highly sensitive to the conformational arrangement of the adsorbed thiol, with different binding geometries producing distinctly different spectral signatures [2] [10].

Proposed Binding Mechanism:

The VCD analysis supports a "two-point interaction" model where N-isobutyryl-cysteine binds to the gold surface through both the sulfur atom and the carboxylate group [2] [10]. In this configuration, the sulfur atom occupies a bridge site between two gold atoms, while one oxygen atom of the carboxylate group interacts with the surface. The remaining oxygen forms an intramolecular hydrogen bond with the amide nitrogen, stabilizing the overall complex [2] [10].

This binding arrangement creates what researchers term a "chiral footprint" on the gold surface, where the asymmetric molecule induces local distortions in the metal electronic structure [12] [2] [8]. The two-point interaction mechanism explains the enhanced stability of these nanoparticles compared to systems with single-point thiol binding [2] [10].

Circular Dichroism in Electronic Transitions:

The electronic circular dichroism studies reveal strong optical activity in metal-based transitions, particularly in the ultraviolet-visible spectral region [2] [13] [9]. Size-separated nanoparticle fractions exhibit varying degrees of optical activity, with smaller particles generally showing stronger chiroptical responses [2] [14] [13].

The anisotropy factors observed for N-isobutyryl-cysteine protected nanoparticles are comparable to those reported for other chiral thiol systems, including glutathione and penicillamine protected particles [2] [15] [14]. This consistency suggests that the fundamental mechanism of chirality transfer from molecular adsorbates to metal cores operates independently of the specific thiol structure [2] [9].

Size-Dependent Electronic Structure and Quantum Confinement Effects

The electronic structure of N-Isobutyryl-D-cysteine protected gold nanoparticles exhibits dramatic size-dependent variations that reflect the transition from molecular-like to metallic behavior [3] [4] [16]. Polyacrylamide gel electrophoresis separation reveals up to eight distinct nanoparticle compounds, each characterized by unique optical and electronic properties [2] [17].

Quantum Size Effects:

The quantum confinement regime, typically observed for gold nanoparticles smaller than 2 nanometers, manifests through several key phenomena [3] [4] [18]:

Discrete Electronic Energy Levels: Unlike bulk gold with continuous electronic bands, quantum-confined nanoparticles exhibit molecule-like discrete energy states [3] [4] [18]. The energy level spacing follows the relationship δ ≈ Eₓ/N, where Eₓ is the Fermi energy and N is the number of gold atoms [3] [18].

HOMO-LUMO Gap Formation: The emergence of an energy gap between highest occupied and lowest unoccupied molecular orbitals creates semiconductor-like properties in ultrasmall gold clusters [3] [4] [18]. For the smallest separated compounds, this gap approaches values of 1-2 eV [19] [18].

Size-Dependent Optical Properties: The absorption onset systematically red-shifts with increasing core size, accompanied by observable color changes from yellow (smallest particles) through grayish and orange to various brown hues (larger particles) [2] [20] [21].

Electronic Structure Analysis:

| Compound | Gold Atoms | Particle Size (nm) | Color | Electronic Character |

|---|---|---|---|---|

| 1 | 10-12 | <0.7 | Yellow | Molecular-like |

| 2 | 15 | ~0.7 | Yellow | Quantized levels |

| 3 | 18 | >0.7 | Grayish | Quantized levels |

| 4-8 | >18 | 0.7-1.3 | Orange-Brown | Quasi-metallic |

The ultraviolet-visible absorption spectra of size-separated fractions display well-resolved electronic transitions that can be assigned to specific orbital interactions [2] [11]. For the smallest compounds, two characteristic absorption bands appear above the onset wavelength, corresponding to intraband transitions analogous to those observed in bulk metals but discretized due to quantum confinement [2] [11].

Comparison with Other Thiol Systems:

Remarkably, the electronic absorption spectra of N-isobutyryl-cysteine protected nanoparticles show striking similarity to those of glutathione-protected particles of equivalent core sizes [2] [17]. This observation suggests that the electronic structure is primarily determined by the gold core geometry rather than the specific nature of the protecting ligand [2] [17].

The comparison indicates that compounds with identical core sizes (10-12, 15, and 18 gold atoms) exhibit essentially identical electronic structures regardless of whether they are protected by glutathione or N-isobutyryl-cysteine [2] [17]. This finding implies that the number and arrangement of sulfur binding sites remain constant across different thiol ligands for these specific cluster sizes [2] [17].

Chiral Electronic Transitions:

The most intriguing aspect of these quantum-confined systems is their ability to exhibit optical activity in metal-based electronic transitions [2] [13] [9]. This phenomenon, rarely observed in conventional molecular systems, arises from the chiral distortion of the metal electronic structure induced by the asymmetric ligand environment [2] [8] [9].

The optical activity decreases with increasing particle size, consistent with a surface-dominated effect where the chiral influence of the ligands becomes diluted as the surface-to-volume ratio decreases [2] [14] [13]. The strongest optical activity is observed in compound 2 (approximately 15 gold atoms), suggesting an optimal balance between quantum confinement effects and surface chirality transfer [2].

The mechanism underlying this chiroptical activity involves the coupling between localized ligand-metal interactions and delocalized electronic states within the metal core [2] [8] [9]. The two-point binding of N-isobutyryl-cysteine creates asymmetric perturbations in the local electronic density, which propagate throughout the small cluster due to the limited screening in quantum-confined systems [2] [9].